5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
Preparation Methods
The synthesis of 5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of a benzoyl-substituted thiophene derivative with a pyridine carboxylic acid derivative can be achieved using catalysts and solvents such as acetic acid or sulfuric acid . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Scientific Research Applications
5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
5-benzoyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
5-benzyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridine: This compound has a thiazole ring instead of a thiophene ring, which can lead to different chemical and biological properties.
5-methyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridine-2-carboxylic acid: The presence of a methyl group and a thiazole ring differentiates it from the thieno[3,2-c]pyridine derivative.
Properties
IUPAC Name |
5-benzoyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-14(10-4-2-1-3-5-10)16-7-6-12-11(9-16)8-13(20-12)15(18)19/h1-5,8H,6-7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFBWDLQHRNMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)C(=O)O)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.